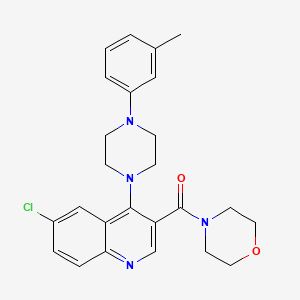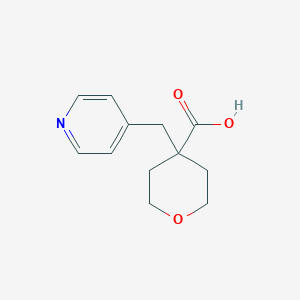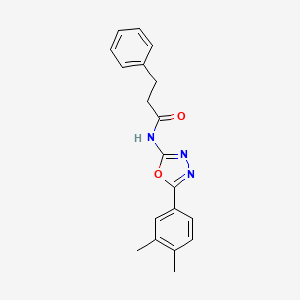
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups including a bromofuran, an oxadiazole, a phenylisoxazole, and a carboxamide . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the bromine atom, a heavy halogen, could potentially influence the overall shape of the molecule due to its large size and high electronegativity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromofuran could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxamide could result in the formation of hydrogen bonds, influencing its solubility and reactivity .Mecanismo De Acción
Target of Action
The primary target of this compound is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
The compound acts as an antagonist to the AHR . It binds to the receptor, preventing its activation and subsequent transcriptional effects . This blockage of the AHR pathway can be of clinical interest for metabolic and inflammatory pathological processes .
Biochemical Pathways
The AHR pathway is the primary biochemical pathway affected by this compound . The AHR, when activated, can modulate several chronic diseases . By acting as an antagonist, the compound prevents the activation of this pathway, potentially altering the course of these diseases .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the AHR pathway . By blocking this pathway, the compound can potentially alter the progression of diseases modulated by AHR .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other ligands in the environment that can activate AHR might impact the compound’s efficacy . Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide in lab experiments is its specificity. This compound has been shown to selectively target certain pathways in the body, making it a valuable tool for studying these pathways and their functions. However, there are also some limitations to using this compound in lab experiments. For example, its effects on the body can be complex and difficult to interpret, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are many potential future directions for research on N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide. One area of interest is in the development of new therapeutic agents based on this compound. By understanding its mechanism of action and its effects on the body, researchers can develop new drugs that target specific pathways and have fewer side effects than current treatments. Another area of interest is in the study of the compound's effects on the brain and the nervous system. This compound has been shown to have neuroprotective effects, and further research could lead to new treatments for neurodegenerative diseases. Finally, there is also interest in the use of this compound in combination with other drugs or therapies, in order to enhance its effects and improve treatment outcomes.
Métodos De Síntesis
The synthesis method for N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide involves several steps. The first step is the synthesis of 5-(5-bromofuran-2-yl)-1,3,4-oxadiazole-2-carboxylic acid, which is then reacted with 5-phenylisoxazole-3-carboxylic acid to form the desired compound. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide has a wide range of potential applications in scientific research. One of the main applications is in the study of biochemical pathways and their functions. This compound has been shown to interact with several key pathways in the body, including the mTOR pathway, which is involved in cell growth and proliferation. By studying the effects of this compound on these pathways, researchers can gain a better understanding of how they work and how they can be targeted for therapeutic purposes.
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4O4/c17-13-7-6-11(23-13)15-19-20-16(24-15)18-14(22)10-8-12(25-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXDSQBESPDSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


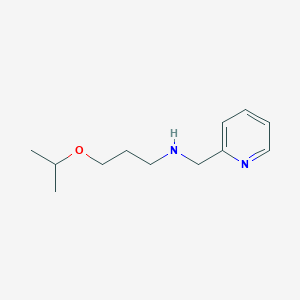
![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950053.png)
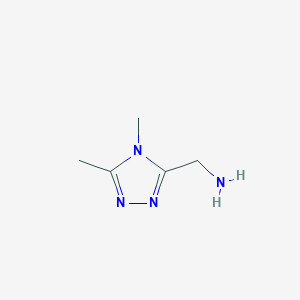
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)

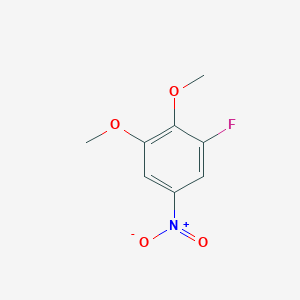
![1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950062.png)
![N-[2-[(4-Cyanophenyl)methyl-propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2950063.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2950065.png)

